Lithium bis(oxalate)borate

Catalog No.
S1486207
CAS No.
244761-29-3
M.F
C4BLiO8
M. Wt
193.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium bis(oxalate)borate

CAS Number

244761-29-3

Product Name

Lithium bis(oxalate)borate

IUPAC Name

lithium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone

Molecular Formula

C4BLiO8

Molecular Weight

193.8 g/mol

InChI

InChI=1S/C4BO8.Li/c6-1-2(7)11-5(10-1)12-3(8)4(9)13-5;/q-1;+1

InChI Key

NVQAYVUCVASGDK-UHFFFAOYSA-N

SMILES

[Li+].[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2

Synonyms

LIBOB;lithium bis(oxalate)borate;LITHIUM BIS(OXALATO)BORATE;CHEMLYTE BO M1;CHEMLYTE BO MX;LITHIUM BIS (OXALATE) BORATE(LiBOB);Borate(1-), bis(ethanedioato(2-)-kappao1,kappao2)-, lithium (1:1), (T-4)-;Borate(1-), bis(ethanedioato(2-)-kappao1,kappao2)-

Canonical SMILES

[Li+].[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2

Isomeric SMILES

[Li+].[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2

The exact mass of the compound Lithium bis(oxalate)borate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lithium bis(oxalate)borate (LiBOB) is a halogen-free, chelated borate salt primarily procured as an electrolyte additive or alternative primary salt for advanced lithium-ion and lithium-metal batteries. Unlike conventional fluorinated salts, LiBOB is characterized by its exceptional bulk thermal stability (up to ~300 °C) and its ability to form a robust, cross-linked Solid Electrolyte Interphase (SEI) on carbonaceous and lithium metal anodes. Because it does not contain labile fluorine, it inherently eliminates the risk of hydrofluoric acid (HF) generation, a critical degradation pathway in standard battery systems. These properties make it a targeted selection for high-temperature formulations, high-voltage cathode stabilization, and dual-salt systems requiring aggressive current collector passivation.

Direct 1:1 substitution of the industry-standard lithium hexafluorophosphate (LiPF6) with LiBOB is rarely viable due to LiBOB's significantly lower solubility in linear carbonates and its correspondingly lower room-temperature ionic conductivity (roughly half that of LiPF6). Furthermore, while the closely related lithium difluoro(oxalato)borate (LiDFOB) offers better solubility and lower viscosity, LiBOB is specifically procured when absolute halogen-free thermal stability is mandated. Standard LiPF6 begins bulk thermal decomposition at 80 °C, generating corrosive LiF and PF5, which subsequently form HF in the presence of trace moisture. This HF dissolves transition metals from the cathode and degrades the SEI. Consequently, buyers select LiBOB either as a low-concentration (1–2 wt%) film-forming additive to stabilize LiPF6 systems, or as a primary salt in specialized solvents (like γ-butyrolactone) specifically engineered for continuous operation at elevated temperatures (≥60 °C) where generic fluorinated salts catastrophically fail [1].

High-Temperature Thermal Stability and Capacity Retention

In elevated temperature environments, standard fluorinated salts degrade rapidly. Bulk LiBOB demonstrates thermal stability up to 300 °C, whereas bulk LiPF6 decomposes at approximately 80 °C. In functional cell testing at 60 °C using NMC cathodes, electrolytes utilizing LiBOB maintained 77.6% of their initial discharge capacity after 100 cycles. In direct contrast, the standard LiPF6 reference electrolyte retained only 28.6% capacity under identical conditions due to severe oxidative decomposition and transition metal dissolution .

Evidence DimensionCapacity retention at 60 °C (100 cycles) and bulk decomposition temperature
Target Compound DataLiBOB: ~300 °C bulk stability; 77.6% capacity retention at 60 °C
Comparator Or BaselineLiPF6: ~80 °C bulk stability; 28.6% capacity retention at 60 °C
Quantified Difference+49% absolute improvement in capacity retention at 60 °C; +220 °C higher bulk thermal stability
ConditionsNMC cathode half-cells / full-cells cycled at 60 °C; bulk TGA/DSC thermal analysis

Drives the procurement of LiBOB for battery packs subjected to high thermal stress (e.g., aerospace, heavy industrial, or fast-charging EV applications) where LiPF6 cannot survive.

Aluminum Current Collector Passivation in Imide-Based Systems

Next-generation electrolytes frequently utilize imide salts like LiTFSI or LiFSI for their high conductivity, but these salts cause severe anodic dissolution (pitting corrosion) of aluminum current collectors at voltages above 3.8 V (vs Li/Li+). The addition of LiBOB effectively arrests this corrosion by reacting to form a robust, insoluble AlB2O3/B2O3 passivation layer on the aluminum surface. Electrochemical evaluations show that while pure LiTFSI fails to protect Al at high potentials, the incorporation of LiBOB stabilizes the aluminum current collector to potentials exceeding 4.0 V, comparable to the passivation achieved by LiPF6, but without the associated HF generation risks [1].

Evidence DimensionAluminum current collector anodic stability (cut-off voltage)
Target Compound DataLiBOB (as additive): Passivates Al up to >4.0 V vs Li/Li+ via AlB2O3/B2O3 layer
Comparator Or BaselineLiTFSI (baseline): Soluble corrosion products, fails at 3.8 V vs Li/Li+
Quantified DifferenceExtension of anodic stability window by >0.2 V; complete suppression of pitting corrosion
ConditionsChronoamperometry and cyclic voltammetry of Al foil in imide-based electrolytes

Essential for formulation engineers designing high-voltage, high-conductivity dual-salt electrolytes (e.g., LiTFSI/LiBOB) who must mitigate catastrophic current collector failure.

SEI Formation and Anion Reduction Potential

The utility of LiBOB as a sacrificial film-forming additive is dictated by its reduction potential. Differential capacity plots reveal that the BOB- anion reduces at approximately 1.75 V (vs Li/Li+), which is higher than the reduction potentials of standard carbonate solvents. This early reduction prevents continuous solvent exfoliation on graphite by forming a dense, cross-linked oligomeric borate SEI. While LiDFOB yields a more flexible SEI due to LiF incorporation, LiBOB's purely organic/borate SEI is highly effective at blocking transition metal crossover and is preferred when absolute fluorine-free interphases are required[1].

Evidence DimensionSacrificial reduction potential for SEI formation
Target Compound DataLiBOB: Reduces at ~1.75 V vs Li/Li+ to form cross-linked borate SEI
Comparator Or BaselineStandard carbonate solvents / LiPF6: Reduce at lower potentials (<1.0 V), leading to extensive solvent co-intercalation
Quantified Difference~0.75 V earlier reduction potential, ensuring preferential SEI formation
ConditionsDifferential capacity analysis (dQ/dV) during initial formation cycles on carbonaceous anodes

Allows battery manufacturers to use LiBOB as a targeted 1-2% additive to pre-form a stable SEI during the first charge cycle, significantly extending long-term cycle life.

High-Temperature Lithium-Ion Battery Electrolytes

Directly leveraging its 300 °C bulk thermal stability, LiBOB is procured as a primary salt or high-concentration additive in specialized cells operating at ≥60 °C. In these environments, standard LiPF6 thermally degrades and generates HF, whereas LiBOB maintains capacity retention and prevents transition metal dissolution [1].

Aluminum Corrosion Inhibitor in Imide-Based Dual-Salt Systems

For next-generation high-conductivity electrolytes utilizing LiTFSI or LiFSI, LiBOB is an essential co-salt. It is added to passivate the aluminum current collector by forming an insoluble AlB2O3/B2O3 layer, enabling high-voltage operation (>4.0 V) without the severe pitting corrosion normally caused by imide salts [1].

Sacrificial Film-Forming Additive for Graphite Anodes

Due to its high reduction potential (~1.75 V vs Li/Li+), LiBOB is widely used at 0.5–2.0 wt% in standard LiPF6 electrolytes. It reduces before carbonate solvents during the initial formation cycle, creating a robust, cross-linked borate Solid Electrolyte Interphase (SEI) that prevents solvent co-intercalation and extends cycle life[1].

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

244761-29-3

Wikipedia

Lithium bis(oxalato)borate

General Manufacturing Information

Borate(1-), bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]-, lithium (1:1), (T-4)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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